molecular formula C21H21Cl2N5O3 B4291545 ETHYL 4-{5-[(2,4-DICHLOROPHENYL)(MORPHOLIN-4-YL)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE

ETHYL 4-{5-[(2,4-DICHLOROPHENYL)(MORPHOLIN-4-YL)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE

Cat. No.: B4291545
M. Wt: 462.3 g/mol
InChI Key: WPHALTHRMHWJMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{5-[(2,4-dichlorophenyl)(morpholin-4-yl)methyl]-1H-tetrazol-1-yl}benzoate is a complex organic compound that features a tetrazole ring, a morpholine moiety, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{5-[(2,4-DICHLOROPHENYL)(MORPHOLIN-4-YL)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a between an azide and a nitrile.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a involving a suitable dichlorophenyl halide.

    Attachment of the Morpholine Moiety: The morpholine moiety can be attached via a with a morpholine derivative.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{5-[(2,4-dichlorophenyl)(morpholin-4-yl)methyl]-1H-tetrazol-1-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl and morpholine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 4-{5-[(2,4-dichlorophenyl)(morpholin-4-yl)methyl]-1H-tetrazol-1-yl}benzoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Research: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of ETHYL 4-{5-[(2,4-DICHLOROPHENYL)(MORPHOLIN-4-YL)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-{5-[(2,4-dichlorophenyl)(piperidin-4-yl)methyl]-1H-tetrazol-1-yl}benzoate: Similar structure but with a piperidine moiety instead of morpholine.

    Ethyl 4-{5-[(2,4-dichlorophenyl)(pyrrolidin-4-yl)methyl]-1H-tetrazol-1-yl}benzoate: Similar structure but with a pyrrolidine moiety instead of morpholine.

Uniqueness

Ethyl 4-{5-[(2,4-dichlorophenyl)(morpholin-4-yl)methyl]-1H-tetrazol-1-yl}benzoate is unique due to the presence of the morpholine moiety, which can impart different physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 4-[5-[(2,4-dichlorophenyl)-morpholin-4-ylmethyl]tetrazol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2N5O3/c1-2-31-21(29)14-3-6-16(7-4-14)28-20(24-25-26-28)19(27-9-11-30-12-10-27)17-8-5-15(22)13-18(17)23/h3-8,13,19H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHALTHRMHWJMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=NN=N2)C(C3=C(C=C(C=C3)Cl)Cl)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-{5-[(2,4-DICHLOROPHENYL)(MORPHOLIN-4-YL)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-{5-[(2,4-DICHLOROPHENYL)(MORPHOLIN-4-YL)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4-{5-[(2,4-DICHLOROPHENYL)(MORPHOLIN-4-YL)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE
Reactant of Route 4
Reactant of Route 4
ETHYL 4-{5-[(2,4-DICHLOROPHENYL)(MORPHOLIN-4-YL)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE
Reactant of Route 5
Reactant of Route 5
ETHYL 4-{5-[(2,4-DICHLOROPHENYL)(MORPHOLIN-4-YL)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE
Reactant of Route 6
Reactant of Route 6
ETHYL 4-{5-[(2,4-DICHLOROPHENYL)(MORPHOLIN-4-YL)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}BENZOATE

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